Hedgehog Pathway Inhibitory Potency: Scaffold Hop Retention Relative to Parent Pyrimidine Core
The 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold preserved potent Hh pathway inhibition after scaffold hopping from a plain pyrimidine core. Analog 14, bearing the 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold, exhibited an IC₅₀ of 5.2 nM in the NIH3T3 Gli-luciferase reporter assay, only 4-fold weaker than the parent pyrimidine compound 1 (IC₅₀ = 1.3 nM). This single-digit nanomolar potency window demonstrates that the pyrano-fused scaffold does not ablate target engagement [1][2].
| Evidence Dimension | Hh signaling pathway inhibition (IC₅₀ in NIH3T3 Gli-luciferase reporter assay) |
|---|---|
| Target Compound Data | Analog 14 (6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold): IC₅₀ = 5.2 nM |
| Comparator Or Baseline | Parent pyrimidine compound 1: IC₅₀ = 1.3 nM |
| Quantified Difference | 4.0-fold potency reduction upon scaffold hop |
| Conditions | NIH3T3 cells stably transfected with Gli-luciferase reporter construct; GDC-0449 used as positive control |
Why This Matters
This demonstrates that a scaffold hop is chemically feasible with nanomolar potency retention, validating the 4-amino compound as a viable entry point for Hh inhibitor programs.
- [1] Xin M, Zhang L, Shen H, Wen J, Tu C, Liu Z, Cheng L, Zhao X. Design, synthesis, and biological study of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives as novel hedgehog signaling pathway inhibitors. Medicinal Chemistry Research, 2014, 23(8): 3784–3792. DOI: 10.1007/s00044-014-0959-3. View Source
- [2] Xin M, Zhang L, Shen H, Wen J, Tu C, Liu Z, Cheng L, Zhao X. Design, synthesis, and biological study of 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine derivatives as novel hedgehog signaling pathway inhibitors. Med Chem Res, 2014, 23: 3784–3792. Table 1. View Source
